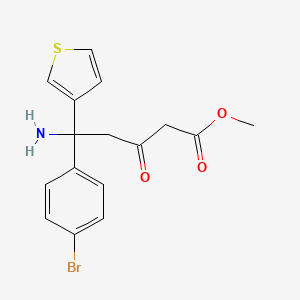

Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate

Description

Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate is a structurally complex pentanoate derivative featuring a brominated aromatic ring, a thiophene moiety, and an amino group. Its molecular framework combines electron-rich (thiophene, amino) and electron-deficient (bromophenyl, ketone) components, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s stereochemistry and substituent arrangement are critical to its reactivity and interactions with biological targets.

Properties

Molecular Formula |

C16H16BrNO3S |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-thiophen-3-ylpentanoate |

InChI |

InChI=1S/C16H16BrNO3S/c1-21-15(20)8-14(19)9-16(18,12-6-7-22-10-12)11-2-4-13(17)5-3-11/h2-7,10H,8-9,18H2,1H3 |

InChI Key |

BMVFOKDPMPUADM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)CC(C1=CC=C(C=C1)Br)(C2=CSC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.

Introduction of the Thiophene Ring: The bromophenyl intermediate is then subjected to a coupling reaction with a thiophene derivative under palladium-catalyzed conditions.

Formation of the Amino Group: The resulting compound undergoes a nucleophilic substitution reaction to introduce the amino group.

Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine participates in nucleophilic and condensation reactions:

-

Sulfenylation : Under N-chlorosuccinimide (NCS) catalysis at room temperature, the amino group reacts with thiophenols (e.g., p-thiocresol) to form sulfenyl derivatives. This reaction proceeds via electrophilic sulfur transfer, yielding products in 60–90% efficiency under mild conditions .

-

Imine Formation : Condensation with aldehydes (e.g., 3-methoxythiophene-2-carbaldehyde) generates Schiff bases. Subsequent sodium borohydride reduction stabilizes secondary amines .

Bromophenyl Group Transformations

The 4-bromophenyl substituent enables cross-coupling and elimination pathways:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For analogous bromophenyl compounds, yields exceed 85% using Pd(PPh₃)₄ and K₂CO₃ in THF .

-

Elimination : Base-mediated dehydrohalogenation (e.g., KOtBu in DMF) removes HBr, forming a styrene derivative. This reaction is temperature-dependent, with optimal yields at 80–100°C .

Carbonyl Group Reactivity

The 3-oxo group engages in cyclization and nucleophilic additions:

-

Cyclocondensation : Reaction with hydroxylamine hydrochloride forms isoxazole rings via [3+2] cycloaddition. For methyl 3-(4-bromophenyl)-3-oxopropanoate analogs, this step achieves >90% yield in acetonitrile .

-

Grignard Addition : Nucleophilic attack by methylmagnesium bromide at the carbonyl produces tertiary alcohols. Diastereoselectivity (>20:1 d.r.) is observed in analogous systems .

Thiophene Ring Functionalization

Electrophilic substitution dominates thiophene reactivity:

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups at the 2-position of thiophene. This modification enhances water solubility but requires strict temperature control (0–5°C) .

-

Friedel–Crafts Alkylation : Thiophene undergoes alkylation with activated alkyl halides (e.g., benzyl bromide) in the presence of AlCl₃, yielding branched derivatives .

Multicomponent Reactions

Synergistic interactions between functional groups enable complex transformations:

-

Rh(II)/Pd(0) Dual Catalysis : Carbenoid N–H insertion followed by allylation constructs polysubstituted pyrrolidines. For diazo precursors, yields reach 91% with high diastereoselectivity .

-

Tandem Condensation–Reduction : Sequential imine formation and borohydride reduction produce chiral amines. This one-pot method minimizes racemization .

Table 1: Representative Reaction Conditions and Yields

Key Mechanistic Insights

-

Sulfenylation Pathway : NCS generates electrophilic sulfur species, which attack the amino group. A thiiranium ion intermediate is proposed .

-

Cyclocondensation : Knoevenagel adduct formation precedes isoxazole ring closure, as evidenced by deuterium labeling studies .

This compound’s multifunctionality positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo stability of its derivatives.

Scientific Research Applications

Preliminary studies indicate that Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

Research has indicated that compounds with similar structures may possess antimicrobial properties. The amino and bromine groups can enhance the binding affinity to microbial targets, potentially leading to the development of new antimicrobial agents.

Anti-inflammatory Properties

The compound's structural characteristics suggest it may inhibit inflammatory pathways. In silico studies have demonstrated its potential as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Similar compounds have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Studies : In vitro evaluations have demonstrated significant antiproliferative effects against human cancer cell lines, suggesting that this compound could be further explored as a therapeutic agent for cancer treatment .

- Anti-inflammatory Research : Molecular docking studies suggest that Methyl 5-amino compounds could serve as effective inhibitors of key inflammatory enzymes, paving the way for new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(S)-Methyl 5-((S)-1,1-Dimethylethylsulfinamido)-5-(4-Morpholinophenyl)-3-Oxo-5-(Thiophen-3-yl)Pentanoate

Structural Differences :

- Substituents: Replaces the 4-bromophenyl and amino groups with a 4-morpholinophenyl and a tert-butylsulfinamido group.

- Impact: The morpholinophenyl group enhances solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity .

Synthesis: Prepared via sulfinamide coupling, differing from the target compound’s amino group incorporation (exact method unspecified in evidence). Applications: Likely used in chiral catalyst development or as a precursor for bioactive molecules.

Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate

Structural Differences :

- Core Structure: Contains a triazine ring instead of a pentanoate backbone.

- Substituents: Features formyl and methoxyphenoxy groups.

- Impact :

Synthesis : Utilizes trichlorotriazine intermediates, highlighting divergent synthetic pathways compared to the target compound .

Ethyl 2-Cyano-5-Oxo-5-(Thiophen-2-yl)-3-(3,4,5-Trimethoxyphenyl)Pentanoate

Structural Differences :

- Substituents: Substitutes the 4-bromophenyl with a trimethoxyphenyl group and adds a cyano group.

- The cyano group increases electrophilicity, favoring nucleophilic addition reactions .

Stereochemistry : Thiophen-2-yl substitution alters spatial interactions compared to the target compound’s thiophen-3-yl group .

Tabulated Comparison of Key Properties

Biological Activity

Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate, with CAS number 1809796-27-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN2O3S, with a molecular weight of 382.3 g/mol. The compound features a thiophene ring, a bromophenyl group, and an amino group, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated using in vitro assays. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-alpha | 1200 | 300 | 75 |

| IL-6 | 1000 | 200 | 80 |

These results highlight the compound's potential as an anti-inflammatory agent, making it suitable for further investigations in inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited selective cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells. The IC50 values are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The selectivity index indicates that this compound may selectively target cancer cells over normal cells, suggesting its potential as an anticancer drug .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and inflammation. Molecular docking studies suggest that the compound interacts effectively with targets such as cyclooxygenase (COX) enzymes and bacterial DNA gyrase, facilitating its antimicrobial and anti-inflammatory effects.

Q & A

Basic: What are effective synthetic routes for preparing Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate?

Methodological Answer:

The synthesis of this compound likely involves multi-step strategies, including:

- Knoevenagel Condensation : To form the 3-oxo-pentanoate backbone, as seen in analogous esters (e.g., Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)pentanoate) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling could introduce the 4-bromophenyl group, leveraging palladium catalysts and aryl boronic acids .

- Thiophene Functionalization : Thiophen-3-yl groups may be incorporated via nucleophilic substitution or copper-mediated couplings, similar to methods used for thiophene-containing esters .

- Amino Group Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or other protecting groups to avoid side reactions during synthesis .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. Overlapping signals (e.g., thiophene protons) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns. Exact mass analysis (e.g., 275.118 Da for related compounds) ensures purity .

- X-ray Crystallography : For unambiguous structural confirmation. Use SHELXL for refinement and ORTEP-3 for visualization .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data to minimize noise.

- Refinement Strategies : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered moieties (e.g., flexible thiophene rings) .

- Validation Tools : Check R-factors and electron density maps (e.g., via PLATON) to identify unresolved regions. Cross-validate with DFT-optimized geometries .

Advanced: How to elucidate the reaction mechanism for amino group introduction in this compound?

Methodological Answer:

- Isotopic Labeling : Use 15N-labeled reagents to track amino group incorporation via MS/MS.

- Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS. For example, track Boc-deprotection kinetics under acidic conditions .

- Computational Modeling : Employ DFT (e.g., Gaussian) to simulate transition states and activation energies for nucleophilic substitution at the 5-position .

Advanced: How to address contradictions between NMR and X-ray data (e.g., unexpected stereochemistry)?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies.

- Crystallographic Reanalysis : Re-examine X-ray data for overlooked disorder or pseudosymmetry using SHELXL’s ADDSYM command .

- Synchrotron Validation : Collect higher-resolution X-ray data to resolve ambiguities in electron density maps .

Advanced: What strategies optimize the purification of this compound given its polar and non-polar moieties?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar (amino, oxo) and hydrophobic (thiophene, bromophenyl) groups.

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility studies of analogous esters .

- Ion-Exchange Resins : Employ weak cation exchangers to isolate the amino-containing intermediate .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9, monitoring degradation via LC-MS. Identify hydrolysis products (e.g., pentanoic acid derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C.

- Protective Formulations : Consider lyophilization or encapsulation in cyclodextrins if the compound is prone to oxidation (e.g., thiophene ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.